molecular formula C22H19N3O4S2 B277030 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Número de catálogo B277030
Peso molecular: 453.5 g/mol
Clave InChI: UVWMXCVDTUHBFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as EBI-005, is a small molecule inhibitor that has shown potential in treating inflammatory diseases of the eye. It is a sulfonamide derivative that has been synthesized through a multi-step process.

Mecanismo De Acción

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide works by inhibiting the activity of T cells and other immune cells that are involved in the inflammatory response. Specifically, it targets the protein LFA-1 (lymphocyte function-associated antigen 1), which is involved in the adhesion and activation of immune cells. By blocking LFA-1, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide reduces the infiltration of immune cells into the eye and decreases inflammation.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have anti-inflammatory and immunomodulatory effects in preclinical and clinical studies. It reduces the infiltration of immune cells into the eye and decreases inflammation, leading to improved clinical signs and symptoms of inflammatory eye diseases. N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to be well-tolerated and safe in clinical trials.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. It has also been extensively studied in preclinical and clinical trials, with a well-characterized mechanism of action and safety profile. However, there are also limitations to using N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments. It is a sulfonamide derivative, which may limit its solubility and bioavailability in certain applications. Additionally, the cost of synthesizing N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide may be a barrier to its widespread use in research.

Direcciones Futuras

There are several future directions for research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One area of interest is in exploring its potential for use in other inflammatory diseases, such as rheumatoid arthritis and psoriasis. Additionally, there is ongoing research into optimizing the synthesis and formulation of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide to improve its efficacy and reduce its cost. Finally, there is interest in developing other small molecule inhibitors that target LFA-1 and other immune cell adhesion molecules, which may have broader applications in treating inflammatory diseases.

Métodos De Síntesis

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves multiple steps, starting with the reaction of 2-aminothiophenol with ethyl bromoacetate to form 6-ethoxy-2-(2-ethoxycarbonylvinyl)benzothiazole. This intermediate is then reacted with 1-ethyl-2-nitrosoindole to form N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-nitroso-1,2-dihydrobenzo[cd]indole. Reduction of the nitroso group with sodium dithionite followed by sulfonation with chlorosulfonic acid yields the final product, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.

Aplicaciones Científicas De Investigación

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential use in treating inflammatory diseases of the eye, such as dry eye syndrome and uveitis. It has been shown to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for these indications. In preclinical studies, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to reduce inflammation and improve clinical signs of dry eye syndrome in animal models. Clinical trials in humans have also shown promising results, with N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide demonstrating efficacy in reducing ocular surface inflammation and improving symptoms in patients with dry eye syndrome.

Propiedades

Fórmula molecular

C22H19N3O4S2

Peso molecular

453.5 g/mol

Nombre IUPAC

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C22H19N3O4S2/c1-3-25-17-10-11-19(14-6-5-7-15(20(14)17)21(25)26)31(27,28)24-22-23-16-9-8-13(29-4-2)12-18(16)30-22/h5-12H,3-4H2,1-2H3,(H,23,24)

Clave InChI

UVWMXCVDTUHBFA-UHFFFAOYSA-N

SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=NC5=C(S4)C=C(C=C5)OCC)C=CC=C3C1=O

SMILES canónico

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=NC5=C(S4)C=C(C=C5)OCC)C=CC=C3C1=O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.